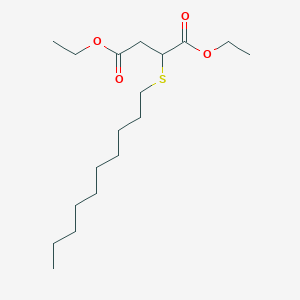
Diethyl 2-(decylsulfanyl)butanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-(decylsulfanyl)butanedioate is an organic compound with the molecular formula C18H34O4S It is a diester derived from butanedioic acid and features a decylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(decylsulfanyl)butanedioate typically involves the alkylation of enolate ions. One common method is the reaction of diethyl malonate with a decyl halide in the presence of a strong base such as sodium ethoxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction control. The esterification of butanedioic acid with ethanol in the presence of a decylsulfanyl group can be catalyzed by acidic or basic catalysts to achieve high yields.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-(decylsulfanyl)butanedioate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The decylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products Formed
- **
Oxidation: Sulfoxides or sulfones.
Eigenschaften
CAS-Nummer |
60713-00-0 |
|---|---|
Molekularformel |
C18H34O4S |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
diethyl 2-decylsulfanylbutanedioate |
InChI |
InChI=1S/C18H34O4S/c1-4-7-8-9-10-11-12-13-14-23-16(18(20)22-6-3)15-17(19)21-5-2/h16H,4-15H2,1-3H3 |
InChI-Schlüssel |
IZPHBZZUHCYJHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCSC(CC(=O)OCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















